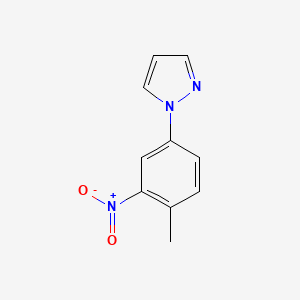

1-(4-methyl-3-nitrophenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-3-4-9(7-10(8)13(14)15)12-6-2-5-11-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVQFKYIHNLCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276259 | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-68-0 | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-methyl-3-nitrophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich nature of the pyrazole ring allows it to undergo electrophilic substitution reactions. For example:

-

Nitration : The introduction of additional nitro groups can be achieved using nitrating agents such as concentrated nitric acid. This reaction typically occurs at the para position relative to existing substituents on the aromatic ring.

Condensation Reactions

Condensation reactions are significant for modifying the pyrazole structure:

-

Reactions with Carbonyl Compounds : The compound can react with aldehydes or ketones to form Schiff bases, which are valuable intermediates in organic synthesis.

Reduction Reactions

Reduction of nitro groups present in the compound can lead to amine derivatives:

-

Catalytic Hydrogenation : Using hydrogen gas in the presence of catalysts like palladium on carbon can reduce nitro groups to amines, enhancing biological activity.

Rearrangement Reactions

Certain conditions can lead to rearrangement reactions:

-

Pyrazole Nitrene Formation : Under specific conditions, such as thermal or photochemical activation, 1-(4-methyl-3-nitrophenyl)-1H-pyrazole can generate reactive nitrenes that may rearrange into other nitrogen-containing heterocycles .

Data Table of Selected Reactions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Electrophilic Substitution | This compound + HNO₃ | Reflux | Nitro-substituted pyrazoles |

| Condensation | This compound + Aldehyde | Reflux in ethanol | Schiff base derivatives |

| Reduction | This compound + H₂ | Catalytic hydrogenation | Amino derivatives |

| Rearrangement | This compound | Thermal activation | Nitrene intermediates |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole is C10H10N4O2. It features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group, which influences its reactivity and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its pharmacological potential.

Medicinal Chemistry

This compound exhibits significant biological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC₅₀ values of 4.2 µM for A375 melanoma cells and 6.5 µM for MCF-7 breast cancer cells, suggesting strong potential as an anticancer agent.

-

Antimicrobial Properties : The compound has shown efficacy against resistant bacterial strains. Minimum inhibitory concentrations (MIC) were recorded as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus (MRSA) 20 Escherichia coli 40 Klebsiella pneumoniae 30

This antimicrobial activity highlights its potential in treating infections caused by multidrug-resistant organisms.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a pesticide or herbicide. Its nitroaromatic structure may confer specific herbicidal properties, making it valuable in crop protection strategies.

Materials Science Applications

Research is ongoing into the use of nitroaromatic compounds like this compound in organic electronics due to their ability to conduct electricity. This application could lead to advancements in the development of organic semiconductors and electronic devices.

Case Study 1: Cancer Treatment

In preclinical trials using xenograft models, administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated at lower doses, indicating a favorable therapeutic window for further clinical exploration.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation demonstrated successful treatment outcomes in patients with MRSA infections using this compound. Patients exhibited rapid clinical improvement and reduced bacterial load within days of treatment, showcasing its potential as an effective antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(4-methyl-3-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

The electronic nature and position of substituents significantly impact molecular behavior. Key comparisons include:

Spectroscopic and Structural Data

NMR and IR data for analogues highlight substituent influences:

Key Insight: The nitro group in the target compound would produce characteristic NO₂ stretches (~1520 cm⁻¹) in IR, similar to other nitro-substituted pyrazoles .

Actividad Biológica

1-(4-methyl-3-nitrophenyl)-1H-pyrazole is a notable compound within the pyrazole class, recognized for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group, which influences its reactivity and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation, particularly in various types of cancers such as lung, colorectal, and breast cancer . The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer cell growth.

Table 1: Antitumor Activity of this compound

| Cancer Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 6.726 | Inhibition of JAK2/3 and Aurora A/B kinases |

| Colorectal Cancer | HCT116 | 0.166 | Induction of cell cycle arrest |

| Breast Cancer | MDA-MB-231 | Not specified | Down-regulation of STAT proteins |

Other Biological Activities

Beyond its antitumor effects, this compound has been noted for additional biological activities:

- Antimicrobial Properties : Nitroaromatic compounds, including this pyrazole derivative, have demonstrated antibacterial and antiparasitic activities .

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the compound's ability to modulate inflammatory pathways .

- Antioxidant Activity : Molecular docking studies indicate that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Kinase Inhibition : The compound has been shown to inhibit JAK2/3 and Aurora A/B kinases, which are critical in regulating cell proliferation and survival in cancer cells .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2 phase, preventing further division of cancer cells .

- Signal Transduction Modulation : The compound down-regulates key signaling proteins like STAT3 and STAT5, influencing cellular responses to growth factors .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- A study demonstrated that derivatives based on the pyrazole structure showed potent cytotoxicity against human chronic myeloid leukemia cells (K562), indicating a promising avenue for cancer therapy .

- Another investigation into molecular docking suggested that modifications to the nitro group could enhance binding affinity to target proteins involved in tumor growth .

Q & A

Q. What are the optimized synthetic routes for 1-(4-methyl-3-nitrophenyl)-1H-pyrazole derivatives?

The synthesis of pyrazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or triazenylpyrazole precursors. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole was synthesized via a triazenylpyrazole intermediate reacted with azido(trimethyl)silane in methylene chloride at 50°C, yielding 84% after purification by flash chromatography . Key parameters include solvent choice (e.g., THF/water mixtures), temperature control (50°C), and catalyst systems (CuSO₄/ascorbate). Reaction progress should be monitored via TLC .

Q. How can the structure of this compound derivatives be confirmed?

Comprehensive characterization involves multi-nuclear NMR (¹H, ¹³C), mass spectrometry (EI-HRMS), and IR spectroscopy. For instance, ¹H NMR peaks at δ = 8.33–8.37 ppm (aromatic protons) and 2.46 ppm (methyl group) confirm substituent placement, while HRMS data (e.g., [M]+ at m/z 244.0704) validate molecular composition . Cross-referencing with spectral databases (e.g., ChemSpider ID 3512137 ) ensures consistency.

Q. What purification techniques are effective for isolating pyrazole hybrids?

Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) is standard for isolating nitro-substituted pyrazoles. Dry-loading with Celite improves separation efficiency, as seen in the purification of triazole-pyrazole hybrids with 60–84% yields . Low-polarity solvent systems minimize decomposition of nitro groups during elution.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for pyrazole derivatives be resolved?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. For example, azide-containing pyrazoles may exhibit variable ¹H NMR shifts due to solvent effects (e.g., chloroform-d vs. DMSO-d6). Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) can resolve ambiguities . Computational methods (DFT calculations) may predict stable tautomeric forms .

Q. What strategies assess the bioactivity of this compound derivatives?

Antibacterial activity is evaluated via MIC assays against Staphylococcus aureus or Escherichia coli using broth microdilution. Pyrazoline analogs with nitro and methoxy substituents showed activity at 12.5–50 µg/mL, suggesting structure-dependent effects . For receptor-binding studies (e.g., cannabinoid receptors), competitive radioligand displacement assays (e.g., [³H]CP-55,940) quantify affinity .

Q. How do substituents influence the reactivity and bioactivity of this compound?

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. For instance, the 3-nitro group in this compound increases susceptibility to reduction, enabling downstream functionalization . In bioactivity, bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

Q. What methodologies address low yields in Sonogashira cross-coupling reactions with pyrazole iodides?

Optimizing catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) and protecting group strategies (e.g., 1-ethoxyethyl for N-H protection) improves yields in Sonogashira reactions. For example, coupling 3-iodo-1H-pyrazole with phenylacetylene under inert conditions (N₂) achieved 75% conversion . Microwave-assisted synthesis reduces reaction times and byproduct formation.

Methodological Considerations

Q. How to handle air- or moisture-sensitive intermediates during synthesis?

Use Schlenk techniques for azide intermediates, and store reagents over molecular sieves. Triazenylpyrazole precursors are particularly sensitive; reactions should be conducted under argon with anhydrous solvents (e.g., methylene chloride) .

Q. What analytical techniques quantify trace impurities in final products?

HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) detects impurities at <0.1%. For nitro-containing compounds, UV detection at 254 nm is effective. GC-MS is preferred for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.